molecular formula C8H18ClN B1346079 1-Propylpiperidine hydrochloride CAS No. 17874-62-3

1-Propylpiperidine hydrochloride

Cat. No.: B1346079
CAS No.: 17874-62-3
M. Wt: 163.69 g/mol
InChI Key: GFCBSUWRIBEWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylpiperidine hydrochloride (CAS: 17874-62-3) is a piperidine derivative with a propyl substituent at the nitrogen atom, forming a hydrochloride salt. Its molecular formula is C₈H₁₇N·HCl, with a molecular weight of approximately 163.68 g/mol (calculated from free base data + HCl). The compound is primarily utilized in pharmacological research, particularly as a dopamine D₂ receptor antagonist . Key applications include studies on pharmacokinetics and drug metabolism, such as in vivo clearance modeling in humans and rats .

Properties

CAS No.

17874-62-3

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

1-propylpiperidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-2-6-9-7-4-3-5-8-9;/h2-8H2,1H3;1H

InChI Key

GFCBSUWRIBEWBM-UHFFFAOYSA-N

SMILES

CCCN1CCCCC1.Cl

Canonical SMILES

CCCN1CCCCC1.Cl

Other CAS No.

17874-62-3

Origin of Product

United States

Comparison with Similar Compounds

OSU-6162 Hydrochloride (PNU-96391)

  • Structure : (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride .
  • Molecular formula: C₁₅H₂₃NO₂S·HCl; MW: 317.87 g/mol .
  • Pharmacological Use : Dopamine stabilizer with applications in central nervous system (CNS) studies, such as modulating cocaine self-administration in animal models .
  • Pharmacokinetics :
    • Solubility: ≥16 mg/mL in water .
    • Clearance in humans: Predicted using in vivo models (276–283 mL/min/kg) .
  • Safety: Limited hazard data; classified as hazardous in research settings .

Key Difference : The addition of a 3-(methylsulfonyl)phenyl group enhances receptor specificity compared to the simpler 1-propylpiperidine hydrochloride, altering its pharmacokinetic and therapeutic profile .

4-Methylpiperidine Hydrochloride

  • Structure : Piperidine with a methyl group at the 4-position.
  • Molecular formula : C₆H₁₃N·HCl; MW : ~137.63 g/mol .
  • Comparison : The methyl substituent reduces steric hindrance compared to the bulkier propyl group in 1-propylpiperidine hydrochloride, likely affecting binding affinity and metabolic stability. Safety and pharmacokinetic data are unavailable .

Prilocaine Hydrochloride

  • Structure: Contains a toluidine backbone and propylamino group.
  • Molecular formula : C₁₃H₂₀N₂O₂·HCl; MW : 256.77 g/mol .
  • Pharmacological Use : Local anesthetic with rapid onset .
  • Regulatory Standards : Complies with USP specifications for purity and melting range .

Key Difference : Unlike 1-propylpiperidine hydrochloride, prilocaine’s aromatic toluidine moiety enables membrane stabilization, highlighting how structural variations dictate therapeutic function .

1-(2-Chloroethyl)piperidine Hydrochloride

  • Structure : Piperidine with a 2-chloroethyl substituent.
  • Molecular formula : C₇H₁₄ClN·HCl; MW : 188.56 g/mol .

Comparison : The chloroethyl group introduces electrophilic reactivity absent in 1-propylpiperidine hydrochloride, making it more suitable for synthetic chemistry than receptor-targeted applications .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Pharmacological Use Key Pharmacokinetic Data Safety Profile (GHS)
1-Propylpiperidine HCl C₈H₁₇N·HCl ~163.68 Propyl Dopamine D₂ antagonist Human clearance: 276–283 mL/min/kg H200, H300
OSU-6162 HCl C₁₅H₂₃NO₂S·HCl 317.87 3-(Methylsulfonyl)phenyl CNS studies Solubility: ≥16 mg/mL Hazardous (research use)
4-Methylpiperidine HCl C₆H₁₃N·HCl ~137.63 Methyl Chemical intermediate Not available Not available
Prilocaine HCl C₁₃H₂₀N₂O₂·HCl 256.77 Toluidine, propylamino Local anesthetic USP-compliant purity Regulated standards
1-(2-Chloroethyl)piperidine HCl C₇H₁₄ClN·HCl 188.56 Chloroethyl Synthetic intermediate Not available Potential alkylation risk

Research Findings and Pharmacokinetic Insights

  • 1-Propylpiperidine Hydrochloride :

    • Demonstrated species-dependent clearance rates in humans and rats, with compartmental modeling revealing insights into biotransformation pathways .
    • Stable isotope studies highlight its utility in absorption, distribution, metabolism, and excretion (ADME) research .
  • OSU-6162 Hydrochloride :

    • Enhanced dopamine D₂ receptor binding due to the sulfonylphenyl group, enabling precise modulation of CNS activity .

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